4-Fluoro-N-(4-fluorobenzyl)benzamide
Overview
Description
4-Fluoro-N-(4-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11F2NO. It belongs to the class of benzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group. This compound is characterized by the presence of two fluorine atoms attached to the benzene rings, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-fluorobenzoic acid and methylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Formation of Benzamide: The acid chloride is then reacted with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.
Reduction: Formation of 4-fluoro-N-[(4-fluorophenyl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(4-fluorobenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methylbenzamide: A similar compound with a single fluorine atom and a methyl group attached to the benzamide moiety.
4-fluorobenzamide: A simpler compound with a single fluorine atom attached to the benzamide moiety.
4-fluorobenzylamine: A related compound with a fluorine atom and an amine group attached to the benzene ring
Uniqueness
4-Fluoro-N-(4-fluorobenzyl)benzamide is unique due to the presence of two fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with biological targets. This dual fluorination can enhance its stability and binding affinity in certain applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-fluoro-N-[(4-fluorophenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYBDORFMDXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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